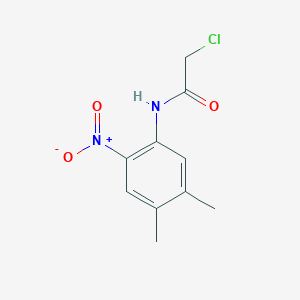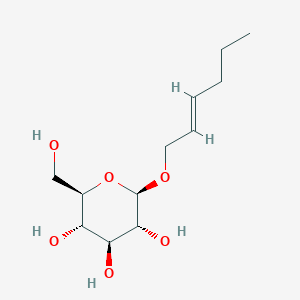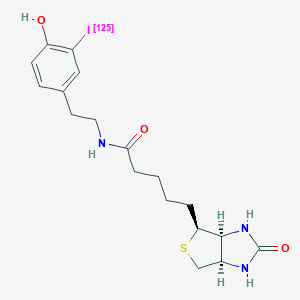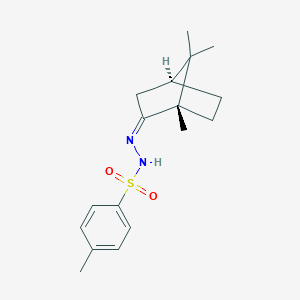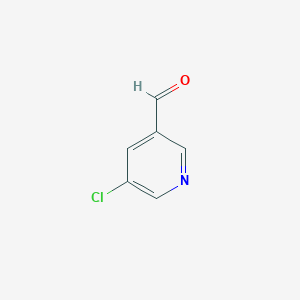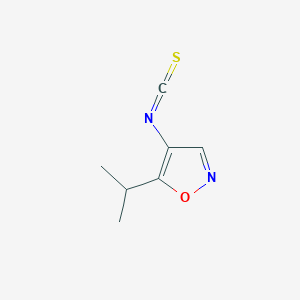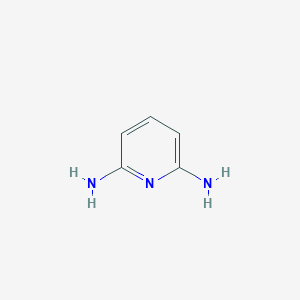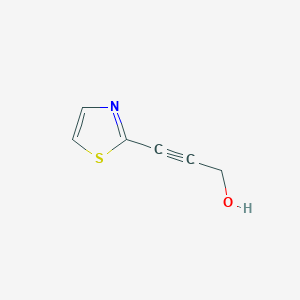
3-(2-Thiazolyl)-2-propynol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Thiazolyl)-2-propynol, commonly known as TPI or thiazolyl blue, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that belongs to the thiazole family and has a molecular weight of 149.18 g/mol. TPI has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology.
作用機序
TPI exerts its effects through its interaction with various cellular components, including proteins and nucleic acids. It has been shown to bind to the active sites of enzymes and inhibit their activity, leading to a range of biochemical and physiological effects.
生化学的および生理学的効果
TPI has been shown to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in the synthesis of DNA and RNA, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have antioxidant properties and can scavenge free radicals in the body.
実験室実験の利点と制限
TPI has several advantages for use in laboratory experiments, including its high solubility in water and its ability to bind to a wide range of cellular components. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for research on TPI. These include the development of new synthesis methods to improve its purity and yield, the identification of new applications for TPI in biotechnology and pharmacology, and the further characterization of its mechanisms of action and biochemical effects. Additionally, TPI could be used as a starting point for the development of new compounds with improved properties and applications.
科学的研究の応用
TPI has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study protein-protein interactions and protein-ligand binding. TPI has also been used as a photosensitizer in photodynamic therapy to treat various types of cancer. In addition, TPI has been studied for its potential applications in biotechnology, including the development of biosensors and bioimaging agents.
特性
CAS番号 |
121356-98-7 |
|---|---|
製品名 |
3-(2-Thiazolyl)-2-propynol |
分子式 |
C6H5NOS |
分子量 |
139.18 g/mol |
IUPAC名 |
3-(1,3-thiazol-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C6H5NOS/c8-4-1-2-6-7-3-5-9-6/h3,5,8H,4H2 |
InChIキー |
RHFFTKFRGCOLOT-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)C#CCO |
正規SMILES |
C1=CSC(=N1)C#CCO |
同義語 |
2-Propyn-1-ol, 3-(2-thiazolyl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


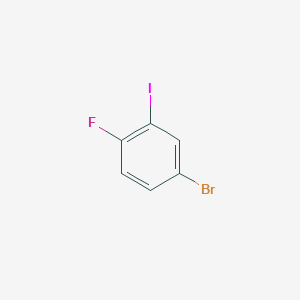
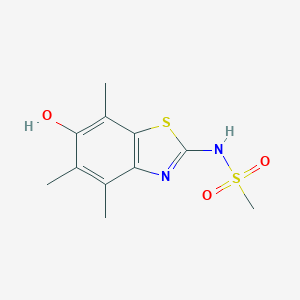
![6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic Acid](/img/structure/B56246.png)
